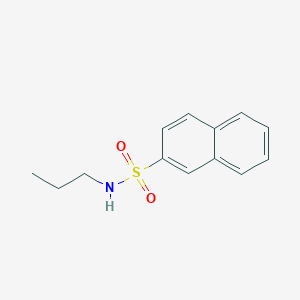

N-propylnaphthalene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-2-9-14-17(15,16)13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10,14H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRBYADTSMCGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of N Propylnaphthalene 2 Sulfonamide Derivatives

Impact of N-Substitution on Biological Activity Profiles

The substituent attached to the sulfonamide nitrogen atom plays a pivotal role in defining the pharmacological profile of the compound. Modifications in this position can significantly influence the molecule's potency, selectivity, and pharmacokinetic properties.

The N-propyl group is a key feature influencing the lipophilicity and steric profile of the parent molecule. The length and branching of the N-alkyl chain are critical variables in SAR studies.

Alkyl Chain Length: Altering the length of the alkyl chain directly impacts how the molecule fits into and interacts with its biological target. For instance, in the N-alkylation of various sulfonamides, both benzylic and simple primary aliphatic alcohols can be used, indicating a tolerance for a range of chain lengths. acs.org The optimal chain length is target-dependent; a shorter or longer chain than the n-propyl group may lead to a loss of affinity due to improper fit within a receptor's hydrophobic pocket or may enhance binding by accessing additional hydrophobic regions.

Branching and Cyclization: Introducing branching (e.g., an isopropyl or isobutyl group instead of n-propyl) or cyclic structures can impose conformational rigidity on the molecule. This restriction can be advantageous if the resulting conformation is bioactive, leading to higher potency and selectivity. Conversely, it can be detrimental if the constrained shape prevents the molecule from adopting the necessary conformation for binding.

Aromatic Substitution: Replacing the alkyl group with an aryl or substituted aryl group introduces possibilities for different types of interactions, such as π-π stacking or cation-π interactions. nih.gov In studies of related sulfonamides, replacing a simple ring with a more complex one, or adding substituents, has been shown to dramatically alter activity. nih.gov

The naphthalene (B1677914) moiety serves as a large, hydrophobic scaffold that often anchors the molecule in a binding pocket. Its substitution pattern is a critical determinant of biological activity.

Ring Substituents: The introduction of various substituents—such as halogens, methoxy (B1213986) groups, or nitro groups—onto the naphthalene ring can modulate the electronic and steric properties of the scaffold. acs.org Electron-donating or electron-withdrawing groups can alter the reactivity and interaction capabilities of the ring system. acs.org For example, the naphthalene group of related inhibitors often inserts into a hydrophobic pocket formed by amino acid residues like valine, leucine, and alanine, forming strong hydrophobic interactions that are essential for binding. nih.gov

Bioactivity of Naphthalene Derivatives: Naphthalene derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netresearchgate.net The specific activity is highly dependent on the nature and position of the substituents on the fused ring system.

Modifications of the Sulfonamide Moiety and Their SAR Implications

The sulfonamide group (-SO₂NH-) is a versatile functional group that acts as a key linker and hydrogen bond donor/acceptor. Its modification is a common strategy in drug design.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool to modulate a molecule's characteristics. The sulfonamide group can be replaced by various bioisosteres to improve metabolic stability, solubility, or potency. cambridgemedchemconsulting.com

N-Acylsulfonamides: The N-acylsulfonamide moiety is a frequently used bioisostere for carboxylic acids and can also be considered a modification of the parent sulfonamide. cardiff.ac.uk This group has distinct acidity and hydrogen bonding patterns compared to a simple sulfonamide. cardiff.ac.uknih.gov

gem-Dimethylsulfone: To address potential metabolic liabilities of the sulfonamide group, a gem-dimethylsulfone has been successfully used as a bioisosteric replacement, which retained potency in certain enzyme assays. cambridgemedchemconsulting.com

Amides and Reversed Amides: While not a perfect isostere, replacing the sulfonamide with an amide linker is a common chemical modification. However, this can introduce new metabolic liabilities, such as susceptibility to cleavage by proteases. cambridgemedchemconsulting.com

The following table summarizes the biological activity of some naphthalene sulfonamide derivatives, illustrating the impact of modifying the group attached to the sulfonamide nitrogen and the position on the naphthalene ring.

| Compound | N-Substituent | Naphthalene Moiety | Biological Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| 5a | 4-Methoxybenzyl | Naphthalen-2-yl | > 30.0 (MCF-7), > 30.0 (A549) | nih.gov |

| 5c | 4-Methoxybenzyl | Naphthalen-1-yl | 0.51 (MCF-7), 0.33 (A549) | nih.gov |

| 5b | Benzyl | Naphthalen-2-yl | > 30.0 (MCF-7), > 30.0 (A549) | nih.gov |

| 5d | Benzyl | Naphthalen-1-yl | 5.34 (MCF-7), 4.87 (A549) | nih.gov |

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis, often aided by computational modeling and X-ray crystallography, reveals the spatial arrangement of atoms and functional groups, which correlates directly with biological activity.

Binding Mode: Molecular docking studies on related naphthalene sulfonamides show that active compounds often adopt a specific conformation, such as a "Y-shape," within the binding site. nih.gov This precise orientation allows for optimal interactions.

Key Interactions: The naphthalene ring typically engages in hydrophobic and cation-π interactions, while the sulfonamide moiety can form crucial hydrogen bonds. For example, in one study, the naphthyl group was surrounded by hydrophobic residues, while another part of the molecule formed a hydrogen bond with a lysine (B10760008) residue (bond length: 2.7 Å), anchoring the compound in the active site. nih.gov X-ray crystallography studies of other naphthalene sulfonamide inhibitors have also revealed the importance of networks of ordered water molecules in mediating the binding. nih.gov

| Compound Series | Target | Key Interaction Types | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Naphthalene Sulfonamides | Tubulin (Colchicine Site) | Hydrophobic, Cation-π, Hydrogen Bonds | Ala-180, Val-181, Leu-248, Lys-254, Lys-352 | nih.gov |

| Naphthalene-1-sulfonamides | Fatty Acid Binding Protein 4 (FABP4) | Hydrophobic, Water-mediated H-bonds | Not specified | nih.gov |

Elucidation of Molecular Mechanisms of Action and Target Identification of N Propylnaphthalene 2 Sulfonamide Analogs Preclinical Focus

Enzyme Inhibition Profiles of N-propylnaphthalene-2-sulfonamide Derivatives

Naphthalene-2-sulfonamide (B74022) derivatives have been investigated for their inhibitory effects on a variety of enzymes, indicating a broad spectrum of potential therapeutic applications. The following sections detail the preclinical findings regarding their interactions with specific enzyme targets.

Inhibition of Dihydropteroate (B1496061) Synthetase and Antimetabolite Activity

Sulfonamides, as a class of compounds, are well-established inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate synthesis pathway of many microorganisms. nih.govwikipedia.orgpatsnap.comnih.govjuniperpublishers.com This inhibition confers upon them antimetabolite properties, as they competitively block the utilization of para-aminobenzoic acid (PABA), a vital substrate for folate production. patsnap.com Folate is essential for the synthesis of nucleic acids, and its depletion leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria. nih.govjuniperpublishers.com

While direct studies on this compound are scarce, the general mechanism of sulfonamides suggests that naphthalene-2-sulfonamide derivatives could also exhibit inhibitory activity against DHPS. For instance, various sulfonamide drugs have demonstrated inhibitory constants (Ki) against Plasmodium falciparum DHPS in the micromolar range. nih.gov Specifically, sulfamethoxazole (B1682508) acts as a competitive inhibitor of DHPS in Toxoplasma gondii. The inhibitory action of different diphenylsulfones and sulfonamides against DHPS from Escherichia coli has also been documented, with IC50 values in the micromolar range. nih.gov This body of evidence suggests a potential avenue for the antimicrobial or antiprotozoal activity of this compound analogs.

Modulation of Carbonic Anhydrase Isoforms (e.g., Fungal and Bacterial)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. The sulfonamide group is a classic zinc-binding function known to inhibit these enzymes. nih.gov Preclinical studies have shown that sulfonamide derivatives can inhibit various CA isoforms, including those found in fungi and bacteria, which are essential for the pathogens' metabolic processes and virulence. nih.govnih.govmdpi.com

For example, sulfonamide-based inhibitors have been shown to be effective against the β-CA from the multidrug-resistant bacterium Acinetobacter baumannii (βAbauCA), presenting a novel strategy to combat antibiotic resistance. nih.govmdpi.com Studies on the β-CA from the pathogenic fungus Malassezia pachydermatis also demonstrate the inhibitory potential of aromatic and heterocyclic sulfonamides. nih.gov These findings highlight the potential for naphthalene-2-sulfonamide derivatives to act as inhibitors of microbial carbonic anhydrases.

Interactions with Urease and Cyclooxygenase-2 (COX-2) Enzymes

Naphthalene-2-sulfonamide derivatives have been explored for their potential to inhibit both urease and cyclooxygenase-2 (COX-2), enzymes implicated in various pathological conditions.

Urease is a key enzyme for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. brieflands.com Sulfonamide-based compounds have been investigated as urease inhibitors. researchgate.net For instance, naproxen-sulfa drug conjugates have shown a competitive mode of urease inhibition with IC50 values in the low micromolar range. frontiersin.org Specifically, conjugates with sulfanilamide, sulfathiazole, and sulfaguanidine (B1682504) were found to be potent urease inhibitors. frontiersin.org

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. The sulfonamide moiety is a key feature in several selective COX-2 inhibitors. nih.gov A study on new naphthalene (B1677914) derivatives where the carboxylic acid function was replaced by a methylsulfonamido or methylsulfonyl group showed varying degrees of inhibition towards COX-1 and COX-2. nih.gov For example, at a concentration of 10 µM, one methylsulfonyl naphthalene derivative exhibited 65% inhibition of COX-2, while a methylsulfonamido derivative showed 50% inhibition of COX-2. nih.gov Another study on naproxen-sulfamethoxazole conjugate demonstrated 75.4% inhibition of COX-2 at a 10 µM concentration. frontiersin.org

| Compound/Analog | Target Enzyme | Inhibition Data | Reference |

| Naproxen-sulfanilamide conjugate | Urease | IC50: 6.69 ± 0.11 µM | frontiersin.org |

| Naproxen-sulfathiazole conjugate | Urease | IC50: 5.82 ± 0.28 µM | frontiersin.org |

| Naproxen-sulfaguanidine conjugate | Urease | IC50: 5.06 ± 0.29 µM | frontiersin.org |

| Methylsulfonyl naphthalene derivative | COX-2 | 65% inhibition at 10 µM | nih.gov |

| Methylsulfonamido naphthalene derivative | COX-2 | 50% inhibition at 10 µM | nih.gov |

| Naproxen-sulfamethoxazole conjugate | COX-2 | 75.4% inhibition at 10 µM | frontiersin.org |

Inhibitory Effects on Kinase Pathways (e.g., BRAF, CRAF, PKM2, LDHA)

The kinase family of enzymes represents a major class of drug targets, particularly in oncology. Naphthalene-based derivatives have been investigated for their potential to inhibit several key kinases.

BRAF and CRAF: The RAF kinases are central components of the MAPK signaling pathway, which is often dysregulated in cancer. nih.govnih.gov Novel naphthalene-based diarylamide derivatives have been designed as pan-Raf inhibitors. nih.gov One such derivative with a difluoromethoxy group demonstrated potent inhibition against wild-type BRAF, the mutated BRAF V600E, and c-Raf. nih.gov

Pyruvate (B1213749) Kinase M2 (PKM2): PKM2 is a key enzyme in the glycolytic pathway that is often upregulated in cancer cells. While some sulfonamides have been explored as PKM2 activators, quinoline (B57606) 3-sulfonamides have been shown to potentiate PKM2 activity following the inhibition of lactate (B86563) dehydrogenase A (LDHA). nih.govresearchgate.net

Lactate Dehydrogenase A (LDHA): LDHA is another critical enzyme in anaerobic glycolysis, converting pyruvate to lactate. nih.govproceedings.science Inhibition of LDHA is a promising strategy for cancer therapy. nih.govcancer.gov Quinoline 3-sulfonamides have been identified as potent, NADH-competitive inhibitors of LDHA, with some analogs exhibiting IC50 values in the low nanomolar range. nih.govresearchgate.net More recently, machine-learning approaches have identified N-phenylbenzenesulfonamides as a novel chemotype for LDHA inhibition, with optimized derivatives showing significant antitumor effects. researchgate.netnih.gov

| Compound/Analog | Target Kinase | Inhibition Data | Reference |

| Naphthalene-based diarylamide | BRAF (WT, V600E), c-Raf | Potent pan-Raf inhibitor | nih.gov |

| Quinoline 3-sulfonamides | LDHA | IC50: as low as 2 nM | nih.govresearchgate.net |

| N-phenylbenzenesulfonamides | LDHA | IC50: 156 nM (optimized derivative) | nih.gov |

Interference with Glycolytic Pathway Enzymes

Beyond PKM2 and LDHA, the broader impact of naphthalene-2-sulfonamide derivatives on other glycolytic pathway enzymes is an area of emerging research. As demonstrated by the action of quinoline 3-sulfonamides on LDHA, inhibiting one enzyme in this pathway can lead to significant metabolic reprogramming, including the accumulation of upstream glycolytic intermediates. nih.govresearchgate.net This accumulation can, in turn, affect the activity of other enzymes, such as the potentiation of PKM2 activity by increased levels of fructose-1,6-bisphosphate (FBP). nih.govresearchgate.net However, direct inhibitory or modulatory effects of this compound or its close analogs on other specific glycolytic enzymes have not been detailed in the reviewed preclinical literature.

Receptor Binding and Modulation Studies (e.g., G-protein Coupled Receptors, Nuclear Receptors)

The interaction of this compound analogs with key receptor families is another important aspect of their preclinical characterization.

G-protein Coupled Receptors (GPCRs): GPCRs constitute a large and diverse family of transmembrane receptors that are major drug targets. While the sulfonamide moiety is present in various drugs that target GPCRs, specific binding and modulation studies of this compound or its direct derivatives with GPCRs are not well-documented in the available scientific literature.

Nuclear Receptors: Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Some naphthalene derivatives have been investigated as modulators of nuclear receptors. For example, naphthalene-1-sulfonamide (B86908) derivatives have been identified as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), which is involved in metabolism and inflammation. nih.gov However, direct evidence of this compound or its analogs binding to and modulating nuclear receptors is not currently available in the preclinical literature.

Analysis of Cellular Pathway Interventions (e.g., Angiogenesis Signaling Upstream of Ras)

This compound and its analogs represent a class of compounds with potential for intervention in critical cellular signaling pathways, particularly those involved in angiogenesis. The Ras signaling cascade is a pivotal pathway in transmitting signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cellular processes like proliferation, differentiation, and survival. Aberrant activation of the Ras pathway is a hallmark of many cancers, making its upstream regulators attractive targets for therapeutic intervention.

One of the key upstream activators of Ras in the context of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that heavily involves the Ras proteins (H-Ras, K-Ras, and N-Ras). This activation is crucial for endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

While direct studies on this compound are limited, the broader class of sulfonamides has been investigated for its inhibitory effects on VEGFR-2. The rationale for targeting VEGFR-2 lies in its critical role as a gatekeeper for angiogenesis signaling. By inhibiting VEGFR-2, it is possible to block the signal transmission at an early stage, preventing the activation of Ras and its downstream effectors.

Another critical upstream regulator of Ras is the Son of Sevenless (SOS) protein, a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the conversion of inactive GDP-bound Ras to its active GTP-bound state. Small molecule inhibitors targeting the interaction between SOS1 and Ras have been developed and show promise in preclinical studies. nih.govnih.gov These inhibitors can effectively block Ras activation and subsequent downstream signaling. Although specific research on this compound analogs as SOS1 inhibitors is not yet prevalent, the exploration of sulfonamide-based scaffolds against this target could be a viable strategy for disrupting the Ras pathway.

The potential mechanism of action for this compound analogs in this context would likely involve competitive inhibition at the ATP-binding site of the VEGFR-2 kinase domain or allosteric inhibition of the SOS1-Ras interaction. Such interventions would effectively attenuate the pro-angiogenic signals, thereby impeding tumor growth and metastasis.

Table 1: Potential Upstream Intervention Points for this compound Analogs in Angiogenesis Signaling

| Target Protein | Pathway Location | Potential Effect of Inhibition |

|---|---|---|

| VEGFR-2 | Cell Surface Receptor | Blocks VEGF-induced autophosphorylation and downstream signaling to Ras. |

| SOS1 | Cytoplasm | Prevents the exchange of GDP for GTP on Ras, keeping it in an inactive state. |

Pharmacological Characterization in Non-Mammalian Systems (e.g., Parasitic Enzymes)

The pharmacological evaluation of this compound analogs has extended beyond mammalian systems, with significant findings in the context of parasitic diseases. Non-mammalian models, such as parasitic protozoa, offer valuable platforms for identifying novel therapeutic agents and elucidating their mechanisms of action.

A study investigating a series of new N-substituted benzene- and naphthalenesulfonamide derivatives has demonstrated their in vitro and in vivo antileishmanial and trypanocidal activities. acs.org These parasites are responsible for devastating diseases such as leishmaniasis and Chagas disease. Several of the tested naphthalenesulfonamide derivatives displayed noteworthy activity against various Leishmania species and Trypanosoma cruzi.

For instance, specific sulfonamide derivatives exhibited significant inhibitory effects on the promastigote and amastigote forms of Leishmania. One compound, in particular, showed remarkable in vivo efficacy in a murine model of acute L. infantum infection, achieving up to 97% inhibition of parasite growth. acs.org The proposed mechanism of action for some of these compounds involves the inhibition of parasitic enzymes that are crucial for their survival. One such potential target is tubulin, a key component of the cytoskeleton. acs.org

The rationale for exploring sulfonamides as antiparasitic agents stems from their known ability to interfere with essential metabolic pathways in microorganisms. In some bacteria and parasites, sulfonamides act as competitive inhibitors of enzymes involved in folate biosynthesis, a pathway that is absent in humans who obtain folate from their diet. nih.gov This metabolic difference provides a therapeutic window for selective toxicity against the parasite.

The inhibitory activity of these compounds against parasitic enzymes underscores the versatility of the naphthalenesulfonamide scaffold and its potential for the development of new chemotherapies against neglected tropical diseases.

Preclinical Pharmacological Investigations of N Propylnaphthalene 2 Sulfonamide Analogs in Non Human Models

In Vitro Studies on Cellular Models

Antimicrobial Activity in Bacterial and Fungal Cell Cultures

N-propylnaphthalene-2-sulfonamide analogs, belonging to the broader class of sulfonamides, have been the subject of numerous studies to evaluate their potential as antimicrobial agents. The core sulfonamide structure is known for its antibacterial properties, acting as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid synthesis pathway, which is crucial for bacterial DNA replication. nih.govnih.govmdpi.comnih.gov This mechanism has driven research into novel sulfonamide derivatives, including those with a naphthalene (B1677914) moiety, to combat a range of pathogenic microbes. researchgate.net

Several studies have demonstrated the antibacterial and antifungal activities of various naphthalene-sulfonamide derivatives. For instance, some synthesized quinoxaline-6-sulfonamide (B13222723) and phthalazine-6-sulfonamide derivatives have shown antibacterial activity. researchgate.net Similarly, novel sulfonamides derived from the condensation of various amino group-containing drugs and amino acids have exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, certain α-tolylsulfonamide derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli. nih.gov

In the realm of antifungal research, arylsulfonamide-type compounds have been screened against different Candida species. nih.gov Some of these compounds have demonstrated fungistatic or even fungicidal effects, suggesting their potential for development as antifungal agents. nih.gov The proposed mechanism for the antifungal action of some sulfonamides involves the inhibition of β-carbonic anhydrases, enzymes essential for the survival of certain yeasts. nih.gov For example, propyl-propane-thiosulfonate (PTSO), an organosulfur compound, has shown significant activity against various yeasts. nih.govresearchgate.net

However, the antimicrobial efficacy of these analogs is not universal. Some novel sulfonamide and amide derivatives containing coumarin (B35378) moieties displayed no significant antimicrobial activity at concentrations below 100 μM. nih.gov This highlights the importance of the specific structural features of each analog in determining its antimicrobial potential.

Table 1: Antimicrobial Activity of Selected Naphthalene-Sulfonamide Analogs

| Compound/Analog Type | Test Organism(s) | Observed Activity | Source(s) |

| Quinoxaline-6-sulfonamide derivatives | Bacteria | Antibacterial activity observed | researchgate.net |

| Phthalazine-6-sulfonamide derivatives | Bacteria | Antibacterial activity observed | researchgate.net |

| Novel sulfonamides from amino acids | E. coli, K. pneumoniae, S. aureus, B. subtilis | Varying degrees of antibacterial activity | nih.gov |

| α-Tolylsulfonamide derivatives | S. aureus, E. coli | Active against tested strains | nih.gov |

| Arylsulfonamide derivatives | Candida spp. | Fungistatic and fungicidal effects | nih.gov |

| Propyl-propane-thiosulfonate (PTSO) | Yeasts | Significant antifungal activity | nih.govresearchgate.net |

| Coumarin-containing sulfonamides | Bacteria | No significant activity below 100 μM | nih.gov |

| Naphthofuran derivatives | Bacteria and fungi | Significant antimicrobial activities | researchgate.net |

| Thienopyrimidine-sulfonamide hybrids | S. aureus, E. coli, Candida spp. | Varying degrees of inhibition | mdpi.comnih.gov |

Antiproliferative Effects in Cancer Cell Lines (e.g., NCI-60 panel, specific tumor lines)

The NCI-60 human tumor cell line screen is a pivotal tool in cancer research, providing a platform to evaluate the antiproliferative effects of thousands of compounds across a panel of 60 different human cancer cell lines. nih.govnih.gov This system allows for the identification of unique "fingerprints" of activity for a given compound, which can offer insights into its mechanism of action. nih.gov

Naphthalene-sulfonamide analogs have been investigated for their potential as anticancer agents, with many studies reporting significant antiproliferative activity. For example, a series of sulfonamide derivatives bearing a naphthalene moiety were synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division. nih.gov One compound, in particular, demonstrated potent antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. nih.gov This compound was also shown to arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 cells. nih.gov

Other studies have explored the anticancer potential of various naphthoquinone derivatives, a class of compounds that includes analogs with sulfonamide functionalities. mdpi.comnih.gov These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of electron transport, uncoupling of oxidative phosphorylation, and generation of reactive oxygen species (ROS). nih.gov For instance, a series of plumbagin (B1678898) derivatives showed distinct anticancer activity against PANC-1 pancreatic cancer cells. mdpi.com Similarly, novel naphthalene-substituted triazole spirodienones have demonstrated remarkable cytotoxic activity against MDA-MB-231 breast cancer cells by inducing cell cycle arrest and apoptosis. nih.gov

The antiproliferative activity of these compounds is often evaluated against a range of cancer cell lines. For example, some indole–isatin molecular hybrids have been tested against three human cancer cell lines, with some compounds showing potent activity, even more so than the standard drug sunitinib. nih.gov The antiproliferative effects of Avicennia marina extracts, which contain naphthoquinone derivatives, have been investigated against breast cancer cell lines, with results suggesting an induction of apoptosis through the regulation of p53 and Bcl-2 pathways. nih.gov

Table 2: Antiproliferative Activity of Selected Naphthalene-Sulfonamide Analogs in Cancer Cell Lines

| Compound/Analog Type | Cancer Cell Line(s) | IC50/Activity | Mechanism of Action | Source(s) |

| Sulfonamide with naphthalen-1-yl moiety | MCF-7, A549 | 0.51 µM, 0.33 µM | Tubulin polymerization inhibition, G2/M arrest, apoptosis | nih.gov |

| Plumbagin derivatives | PANC-1 | IC50 = 47.2 µM (DMEM), 0.11 µM (NDM) | Not specified | mdpi.com |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | Not specified | Cell cycle arrest, apoptosis | nih.gov |

| Indole–isatin molecular hybrids | Various | IC50 values of 1.69 and 1.91 µM for most active | G1 phase lengthening | nih.gov |

| Avicennia marina extract (containing naphthoquinones) | MDA-MB 231 | CC50 = 250 µg/ml (crude), 28 µg/ml (luteolin) | Apoptosis via p53 and Bcl-2 regulation | nih.gov |

| Benzyl clicked 1,4-naphthoquinone (B94277) derivatives | MCF-7, HT-29, MOLT-4 | IC50 values of 10.4 µM, 6.8 µM, and 8.4 µM | Cytotoxicity | mdpi.com |

| Naphthoquinone oximes | Various cancer cell lines | IC50 > 50 μM for HSF cell line | Selective anticancer agents | mdpi.com |

| Shikonin derivative (DMAKO-20) | HCT-15, HCT-116, K562 | IC50 = 0.63, 1.08, and 0.4 µM | Antitumor activity | mdpi.com |

Anti-inflammatory Responses in Cell-Based Assays

The inflammatory response is a complex biological process, and its dysregulation is implicated in numerous diseases. This compound analogs and related sulfonamide derivatives have been investigated for their potential to modulate inflammatory pathways in various cell-based assays.

A key area of investigation is the inhibition of inflammatory mediators. For instance, certain sulfonamide derivatives have been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), by targeting the P2X7 purinergic receptor. nih.gov This receptor is activated by high concentrations of extracellular ATP, a molecule released during cellular stress and death, and plays a central role in inflammatory and autoimmune responses. nih.gov In one study, selected naphthoquinone sulfonamides demonstrated potent inhibition of ATP-induced IL-1β release. nih.gov

Another approach to assessing anti-inflammatory activity is through the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, such as RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation. A diamine-PEGylated derivative of oleanolic acid, for example, showed a significant inhibition of NO production in these cells. nih.gov This compound also demonstrated the ability to suppress the expression of pro-inflammatory enzymes and cytokines like iNOS, COX-2, TNF-α, and IL-1β by blocking the activation of the NF-κB pathway. nih.gov

The anti-inflammatory potential of sulfonamides is also linked to their ability to inhibit enzymes involved in inflammatory processes. For example, N-acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme that degrades the anti-inflammatory and analgesic compound palmitoylethanolamide (B50096) (PEA). nih.gov Inhibition of NAAA can therefore potentiate the endogenous anti-inflammatory response. A novel class of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides has been identified as potent, non-covalent inhibitors of NAAA. nih.gov

Biochemical Assays for Enzyme Activity and Inhibition Constants (IC50, KI)

Biochemical assays are crucial for characterizing the interaction between this compound analogs and their molecular targets. These assays provide quantitative measures of enzyme inhibition, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are essential for understanding the potency and mechanism of action of these compounds.

A significant area of research for sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). nih.gov CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and cancer. nih.gov Numerous studies have reported the IC50 and Ki values for various sulfonamide derivatives against different CA isoforms. For example, a series of N-phenylsulfonamide derivatives were synthesized and their inhibitory properties against CA I and CA II isoenzymes were investigated, revealing potent inhibition with Ki values in the nanomolar range for the most active compounds. nih.gov Similarly, novel anthraquinone-based benzenesulfonamide (B165840) derivatives have shown good inhibitory activities against the tumor-associated hCA IX isoform, with some compounds exhibiting sub-micromolar inhibition constants. mdpi.com

Another important target for these analogs is the enzyme family of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. Some N-phenylsulfonamide derivatives have demonstrated potent inhibition of both AChE and BChE. nih.gov

The inhibitory activity of sulfonamide analogs has also been evaluated against other enzymes. For instance, a small molecule fragment was identified that binds to and inhibits the enzymatic activity of BpsDsbA, a bacterial thiol oxidoreductase, with an estimated affinity (KD) of approximately 500 µM. researchgate.net In the context of anticancer activity, a sulfonamide derivative bearing a naphthalene moiety was found to inhibit tubulin polymerization with an IC50 value of 2.8 μM. nih.gov

Furthermore, the inhibitory potential of these compounds against cytochrome P450 enzymes, such as CYP2B6, has been assessed to predict potential drug-drug interactions. nih.gov Several drugs, including some with sulfonamide-like structures, have been identified as inhibitors of CYP2B6-mediated activity. nih.gov

Table 3: Enzyme Inhibition Data for Selected Naphthalene-Sulfonamide Analogs

| Compound/Analog Type | Target Enzyme | IC50 / Ki / KD | Source(s) |

| N-phenylsulfonamide derivatives | Carbonic Anhydrase I (CA I) | Ki = 45.7 ± 0.46 nM | nih.gov |

| N-phenylsulfonamide derivatives | Carbonic Anhydrase II (CA II) | Ki = 33.5 ± 0.38 nM | nih.gov |

| N-phenylsulfonamide derivatives | Acetylcholinesterase (AChE) | Ki = 31.5 ± 0.33 nM | nih.gov |

| N-phenylsulfonamide derivatives | Butyrylcholinesterase (BChE) | Ki = 24.4 ± 0.29 nM | nih.gov |

| Anthraquinone-based sulfonamides | Human Carbonic Anhydrase IX (hCA IX) | IC50 = 30.06 - 274.81 nM | mdpi.com |

| Sulfonamide with naphthalen-1-yl moiety | Tubulin Polymerization | IC50 = 2.8 µM | nih.gov |

| Small molecule fragment | BpsDsbA | KD ~ 500 µM | researchgate.net |

| Pyrazole azabicyclo[3.2.1]octane sulfonamide | Human NAAA | IC50 = 0.042 µM | nih.gov |

| Clopidogrel (platelet aggregation inhibitor) | CYP2B6 | IC50 = 0.0206 µM | nih.gov |

| Ticlopidine (platelet aggregation inhibitor) | CYP2B6 | IC50 = 0.149 µM | nih.gov |

In Vivo Studies in Non-Human Animal Models

Preclinical Efficacy in Animal Models of Disease (e.g., Xenograft Tumor Models)

Following promising in vitro results, the preclinical efficacy of this compound analogs and related compounds is further evaluated in non-human animal models of disease. These in vivo studies are critical for assessing the therapeutic potential of these compounds in a whole-organism context.

In the field of oncology, xenograft tumor models are commonly used to evaluate the anticancer activity of novel compounds. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored. For instance, a series of plumbagin derivatives, which are naphthoquinone compounds, were evaluated for their in vivo antitumor activity. mdpi.com One derivative, at daily doses of 50 μg and 250 μg, significantly suppressed pancreatic tumor growth compared to the control group. mdpi.com

Similarly, a novel naphthalene-substituted triazole spirodienone, which demonstrated potent in vitro cytotoxicity, was also tested in vivo. nih.gov This compound was found to suppress the growth of 4T1 breast cancer tumors in mice, indicating its potential as an anticancer agent for further development. nih.gov Another study investigating N-substituted carbazole (B46965) sulfonamide derivatives reported that one compound substantially reduced the growth of human HepG2 xenograft tumors in mice by 54.5%, with an efficacy comparable to the established anticancer agent combretastatin (B1194345) A-4 phosphate (B84403) (CA-4P). researchgate.net Another compound from the same series demonstrated anticancer efficacy in both subcutaneous and orthotopic HepG2 xenograft mouse models. researchgate.net

Beyond cancer, the in vivo anti-inflammatory effects of sulfonamide analogs have also been investigated. For example, selected naphthoquinone sulfonamides were evaluated in an ATP-induced paw edema model in mice. nih.gov Treatment with these compounds inhibited the formation of edema, with some derivatives showing very potent anti-inflammatory effects. nih.gov Another study using a mouse model of acute ear edema induced by tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA) found that a diamine-PEGylated derivative of oleanolic acid significantly suppressed edema, even more effectively than the standard anti-inflammatory drug diclofenac. nih.gov

Table 4: Preclinical Efficacy of Selected Naphthalene-Sulfonamide Analogs in Animal Models

| Compound/Analog Type | Animal Model | Disease/Condition | Observed Efficacy | Source(s) |

| Plumbagin derivative | Mouse xenograft | Pancreatic tumor | Significant suppression of tumor growth | mdpi.com |

| Naphthalene-substituted triazole spirodienone | Mouse | 4T1 breast cancer | Suppression of tumor growth | nih.gov |

| N-substituted carbazole sulfonamide | Mouse xenograft | Human HepG2 tumor | 54.5% reduction in tumor growth | researchgate.net |

| Naphthoquinone sulfonamides | Mouse | ATP-induced paw edema | Inhibition of edema formation | nih.gov |

| Diamine-PEGylated oleanolic acid derivative | Mouse | TPA-induced acute ear edema | Greater suppression of edema than diclofenac | nih.gov |

Assessment of Biological Impact in Organ-Specific Preclinical Models

The preclinical evaluation of this compound and its analogs has been a focal point of research to understand their potential therapeutic applications. These investigations in non-human models have concentrated on specific organ and cellular systems, revealing significant biological activities, particularly in the realms of oncology and inflammation.

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

A significant body of research has centered on the anticancer potential of naphthalene sulfonamide derivatives. These compounds have been assessed for their ability to inhibit the growth of and induce death in cancer cells, which serve as preclinical models for specific organs of origin.

One line of investigation focused on a series of novel sulphonamide derivatives bearing a naphthalene moiety. nih.gov These compounds were evaluated for their in vitro anti-proliferative activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. nih.gov The mechanism underlying this activity was identified as the inhibition of tubulin polymerization. nih.gov Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division. nih.gov By disrupting microtubule dynamics, these naphthalene sulfonamide analogs were found to arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis, in the cancer cells. nih.gov

Notably, several of these analogs demonstrated more potent anticancer activity against the MCF-7 cell line than existing therapeutic agents like cisplatin, 5-fluorouracil (B62378) (5-Fu), and tamoxifen. nih.gov The compound designated as 5c , which incorporates a naphthalen-1-yl moiety and a 4-methoxybenzyl group at the sulphonamide, emerged as a particularly potent derivative against both MCF-7 and A549 cell lines. nih.gov Further studies with compound 5c confirmed its significant ability to inhibit tubulin polymerization and its low cytotoxic activity against a normal human liver cell line (LO2), suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: Anti-proliferative Activity of Naphthalene Sulfonamide Analogs in Human Cancer Cell Lines

| Compound | Cell Line | Biological Target/Mechanism | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Analog 5c | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 0.51 ± 0.03 | nih.gov |

| Analog 5c | A549 (Lung) | Tubulin Polymerization Inhibition | 0.33 ± 0.01 | nih.gov |

| Analog 5a | MCF-7 (Breast) | Tubulin Polymerization Inhibition | Not specified | nih.gov |

| Analog 5e | MCF-7 (Breast) | Tubulin Polymerization Inhibition | Not specified | nih.gov |

| Analog 8b | MCF-7 (Breast) | Tubulin Polymerization Inhibition | Not specified | nih.gov |

| Cisplatin (Reference) | MCF-7 (Breast) | DNA Alkylating Agent | 11.15 ± 0.75 | nih.gov |

| 5-Fluorouracil (Reference) | MCF-7 (Breast) | Thymidylate Synthase Inhibitor | 11.61 ± 0.60 | nih.gov |

| Tamoxifen (Reference) | MCF-7 (Breast) | Estrogen Receptor Modulator | 14.28 ± 0.40 | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Another area of extensive preclinical investigation for naphthalene sulfonamide analogs is in the context of inflammation. Research has focused on their ability to modulate the P2X7 receptor (P2X7R), a key player in the inflammatory cascade. mdpi.com The activation of P2X7R by extracellular adenosine (B11128) triphosphate (ATP), often released from dying cells, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). mdpi.com

Studies on a series of naphthoquinone sulfonamide derivatives, which are structurally related to this compound, have demonstrated promising P2X7R inhibitory activity. mdpi.com These compounds were initially assessed for toxicity in mouse peritoneal macrophages, where they showed no significant cytotoxic effects. mdpi.com

In functional assays, these analogs effectively inhibited P2X7R-mediated processes. They were shown to block the release of IL-1β from human THP-1 cells (a human monocytic cell line used to model macrophage function) and from mouse peritoneal macrophages. mdpi.com The inhibitory activity of some analogs, such as PS09 and PS10 , was particularly high. mdpi.com

The anti-inflammatory effects were further confirmed in an in vivo preclinical model of inflammation: the ATP-induced paw edema model in mice. mdpi.com Treatment with the selected sulfonamide analogs significantly inhibited the swelling associated with the inflammatory response. mdpi.com The potent anti-edematogenic effects of compounds PS09 and PS10 highlighted their promise as P2X7R antagonists. mdpi.com

Table 2: Anti-inflammatory Activity of Naphthoquinone Sulfonamide Analogs

| Compound | Model System | Biological Target | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| PS01 | Human THP-1 Cells | P2X7 Receptor | IL-1β Release Inhibition | Active at low micromolar concentrations | mdpi.com |

| PS02 | Human THP-1 Cells | P2X7 Receptor | IL-1β Release Inhibition | Active at low micromolar concentrations | mdpi.com |

| PS03 | Human THP-1 Cells | P2X7 Receptor | IL-1β Release Inhibition | Active at low micromolar concentrations | mdpi.com |

| PS09 | Human THP-1 Cells | P2X7 Receptor | IL-1β Release Inhibition | High inhibitory activity | mdpi.com |

| PS10 | Human THP-1 Cells | P2X7 Receptor | IL-1β Release Inhibition | High inhibitory activity | mdpi.com |

| PS01 | ATP-induced Paw Edema (Mouse) | P2X7 Receptor | Edema Inhibition | ID₅₀: 128 ± 16 ng/kg | mdpi.com |

| PS02 | ATP-induced Paw Edema (Mouse) | P2X7 Receptor | Edema Inhibition | ID₅₀: 93 ± 8 ng/kg | mdpi.com |

| PS03 | ATP-induced Paw Edema (Mouse) | P2X7 Receptor | Edema Inhibition | ID₅₀: 67 ± 5 ng/kg | mdpi.com |

| PS09 | ATP-induced Paw Edema (Mouse) | P2X7 Receptor | Edema Inhibition | ID₅₀: 9.8 ± 0.7 ng/kg | mdpi.com |

| PS10 | ATP-induced Paw Edema (Mouse) | P2X7 Receptor | Edema Inhibition | ID₅₀: 13.6 ± 16 ng/kg | mdpi.com |

Computational Chemistry and Molecular Modeling Approaches for N Propylnaphthalene 2 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjb.roplos.org This technique is crucial for understanding the binding mode of a compound and estimating its binding affinity, which is a key indicator of its potential biological activity. rjb.ro

Molecular docking simulations are employed to predict how N-propylnaphthalene-2-sulfonamide fits into the binding site of a target protein and to calculate a scoring function that estimates the binding affinity. plos.org This binding affinity is often expressed in kcal/mol, with lower values indicating a more stable and favorable interaction.

For sulfonamide derivatives, molecular docking studies have been successfully used to predict their binding affinities against various biological targets. For instance, studies on sulfonamides targeting carbonic anhydrase have shown favorable binding affinities. nih.gov Similarly, docking studies of sulfonamide derivatives as potential tubulin polymerization inhibitors have also been conducted to elucidate their binding modes. nih.gov In one such study, the estimated binding energy for a sulfonamide derivative was -9.6 kcal/mol, indicating a strong interaction with tubulin. nih.gov

Table 1: Examples of Predicted Binding Affinities for Sulfonamide Derivatives against Biological Targets

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

| Sulfonamide Derivatives | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 nih.gov |

| Sulfonamide Derivative (5c) | Tubulin | -9.6 nih.gov |

| Hydnocarpin | MCL1 | -8.9 plos.org |

| Yadanzioside P | FLT3 | -9.4 plos.org |

This table presents data from studies on various sulfonamide derivatives to illustrate the application of molecular docking in predicting binding affinities. The specific binding affinity of this compound would depend on its specific biological target.

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are essential for ligand recognition and binding. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in a study of sulfonamide derivatives targeting penicillin-binding protein 2X (PBP-2X), docking studies revealed that favorable hydrogen bond interactions with amino acids such as GLY 664, VAL 662, and ARG 426 in the active site were crucial for binding. rjb.ro In another example, the interaction of a ligand with the prostaglandin (B15479496) E2 receptor EP2 subtype was found to involve specific residues in transmembrane helices TM3 and TM7, including I85, M116, T123, M124, and S308. nih.gov The identification of these key residues provides a roadmap for the rational design of more potent and selective inhibitors.

Table 2: Examples of Key Amino Acid Residues in Ligand-Protein Interactions for Sulfonamide-Related Targets

| Biological Target | Key Interacting Residues | Type of Interaction |

| Penicillin-binding protein 2X (PBP-2X) | GLY 664, VAL 662, ARG 426 | Hydrogen Bonds rjb.ro |

| Prostaglandin E2 receptor EP2 | I85, M116, T123, M124, S308 | Hydrophobic Interactions nih.gov |

| Bovine Serum Albumin (BSA) Site I | Ser-479 | Hydrogen Bond ajol.info |

This table provides examples of key interacting residues identified through molecular docking of various ligands with their target proteins, illustrating the type of information that can be obtained for this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations track the movements of atoms and molecules, providing insights into the conformational stability of the complex and the dynamics of their interactions. nih.gov

MD simulations are used to assess the stability of the ligand-protein complex formed by this compound and its target. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to analyze the system's behavior. nih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. RMSF analysis helps to identify flexible regions of the protein and the ligand, which can be important for understanding the binding mechanism. nih.gov For instance, studies on the conformational stability of related small molecules like n-propylthiol have utilized computational methods to determine the most stable conformers. nih.gov

MD simulations explicitly model the solvent (usually water) and allow for the flexibility of the protein, providing a more realistic representation of the biological environment. The inclusion of solvent effects is crucial as water molecules can play a significant role in mediating ligand-protein interactions. Protein flexibility is another critical factor, as binding sites are often not rigid and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit". emanresearch.org MD simulations can capture these dynamic changes, offering a more accurate picture of the binding event than rigid-receptor docking methods.

Advanced Computational Methods in Drug Design and Optimization

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major categories of CADD approaches. emanresearch.org SBDD relies on the 3D structure of the target protein, while LBDD is used when the target structure is unknown and instead leverages information from other molecules known to bind to the target. emanresearch.org

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in LBDD. mdpi.com 3D-QSAR, in particular, combines computational chemistry and molecular graphics to establish a quantitative relationship between the three-dimensional properties of a series of compounds and their biological activities. mdpi.com This can be used to predict the activity of new derivatives of this compound and guide their optimization. More recent advances also incorporate artificial intelligence and machine learning to improve the predictive power of these models. mdpi.com

Fragment-Based Drug Design (FBDD) Strategies for Sulfonamides

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). The core principle of FBDD is to screen libraries of small, low-complexity molecules, or "fragments," for weak but efficient binding to a biological target. nih.govnih.gov These initial hits, typically with molecular weights under 300 Da, serve as starting points for optimization into more potent, drug-like molecules. evitachem.com This approach allows for a more thorough exploration of the chemical space around a binding site and often leads to leads with better physicochemical properties. researchgate.net

For a molecule like this compound, an FBDD approach would involve deconstructing the molecule into its constituent fragments: the naphthalene (B1677914) ring, the sulfonamide linker, and the n-propyl group. These or similar fragments would then be screened against a target of interest. The "Rule of Three" is a guiding principle in selecting appropriate fragments for screening, suggesting a molecular weight of less than 300 Daltons, a LogP (a measure of lipophilicity) of less than 3, and fewer than 3 hydrogen bond donors and acceptors. evitachem.com

Once a fragment is identified to bind to a target, several strategies can be employed to grow it into a more potent inhibitor. These include:

Fragment Growing: This involves adding chemical moieties to the initial fragment to extend its interactions within the binding pocket. evitachem.com For instance, if the naphthalene fragment of this compound was identified as a hit, medicinal chemists could synthetically elaborate on this scaffold to improve its binding affinity.

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, more potent molecule. evitachem.com

Fragment Merging: This strategy involves combining the features of overlapping fragments into a single, optimized molecule.

A pertinent example of a computational and synthetic approach targeting a similar structural class involves sulfonamide derivatives bearing a naphthalene moiety, which have been investigated as tubulin polymerization inhibitors. nih.gov In such studies, the naphthalene-sulfonamide scaffold is a key pharmacophore. While not a direct FBDD study, the principles of identifying a core active fragment (the naphthalene-sulfonamide) and optimizing substitutions are analogous to fragment-growing strategies.

| FBDD Strategy | Description | Application to this compound |

| Fragment Growing | Extending a bound fragment to make additional interactions with the target. | If the naphthalene or propyl group binds, it could be chemically modified to enhance binding. |

| Fragment Linking | Connecting two fragments that bind in adjacent pockets. | If the naphthalene and a separate fragment bind nearby, they could be linked to create a high-affinity ligand. |

| Fragment Merging | Combining features of overlapping fragments into a new molecule. | If different naphthalene-based fragments show binding, their optimal features could be merged. |

De Novo Design and Virtual Screening Applications

De novo design and virtual screening are powerful computational tools for identifying novel hit compounds from large digital libraries.

De Novo Design: This computational technique aims to design a novel molecule from scratch that is predicted to have high affinity and selectivity for a specific target. The process typically starts with an empty binding site or a seed fragment, and the algorithm builds a molecule atom by atom or fragment by fragment, optimizing its fit and interactions with the target. For this compound, a de novo design approach could be used to generate alternative scaffolds that retain the key binding interactions of the naphthalene and sulfonamide groups while potentially improving properties like solubility or metabolic stability.

Virtual Screening: This method involves computationally screening large libraries of virtual compounds against a target protein to identify potential hits. nih.gov Virtual screening can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or cryo-electron microscopy, or predicted using homology modeling. Molecular docking is a primary tool in SBVS, where each molecule in the library is computationally "docked" into the binding site of the target, and a scoring function is used to estimate the binding affinity. nih.gov A study on sulfonamide derivatives bearing a naphthalene moiety utilized molecular docking to investigate their binding to the colchicine-binding site of tubulin, revealing key interactions that contribute to their anti-cancer activity. nih.gov This highlights how SBVS can be applied to naphthalene-sulfonamide scaffolds.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This method relies on the knowledge of existing active molecules. utrgv.edu A common LBVS technique is similarity searching, where a known active compound, such as a potent sulfonamide, is used as a template to search for other molecules in a database with similar chemical features. The Tanimoto coefficient is a frequently used metric for assessing the degree of similarity. utrgv.edu A study focused on identifying new carbonic anhydrase inhibitors successfully used ligand-based virtual screening of sulfonamide analogues. utrgv.edu

In a hypothetical virtual screening campaign for this compound, one might screen a large database of compounds against a relevant biological target. The initial hits from a high-throughput virtual screening (HTVS) could then be subjected to more rigorous docking protocols like Standard Precision (SP) and Extra Precision (XP) to refine the results. nih.gov The binding energies and interaction patterns of the top-scoring compounds would then be analyzed to prioritize them for experimental testing.

| Computational Method | Description | Relevance to this compound |

| De Novo Design | Designing novel molecules from scratch to fit a target's binding site. | Could generate novel inhibitors with improved properties based on the this compound scaffold. |

| Structure-Based Virtual Screening | Docking large libraries of compounds to a known target structure. | Could identify novel biological targets for this compound or find new, more potent analogs. |

| Ligand-Based Virtual Screening | Searching for molecules with similar properties to known active compounds. | If this compound has known activity, this method could find diverse compounds with similar effects. |

Future Directions and Unexplored Research Avenues for N Propylnaphthalene 2 Sulfonamide

Exploration of Novel Biological Targets and Mechanisms of Action

The foundational step in realizing the therapeutic potential of N-propylnaphthalene-2-sulfonamide lies in a thorough investigation of its biological interactions. The sulfonamide group is a well-established pharmacophore present in a multitude of FDA-approved drugs, known to interact with a wide array of biological targets. nih.govresearchgate.netnih.gov These drugs exhibit activities ranging from antimicrobial to anticancer, underscoring the versatility of the sulfonamide scaffold. nih.govresearchgate.netnih.gov

Future research should prioritize screening this compound against a diverse panel of enzymes and receptors to identify novel biological targets. Given that structurally similar naphthalimide derivatives have shown potential as antitumor agents and demethylase inhibitors, exploring similar activities for this compound is a logical starting point. nih.gov The mechanism of action for many sulfonamides involves the inhibition of enzymes like dihydropteroate (B1496061) synthetase in bacteria or carbonic anhydrases in humans. nih.govdrugbank.com Therefore, detailed enzymatic assays are crucial to determine if this compound or its derivatives operate through similar or entirely new mechanisms. For instance, some sulfonamides have been found to coordinate with metal ions like Ruthenium(III), which can stimulate their biological activity, a possibility worth investigating for this compound. nih.gov

Development of Multi-Target Directed Ligands Based on the this compound Scaffold

The complexity of many diseases, such as Alzheimer's, has highlighted the need for drugs that can interact with multiple targets simultaneously. researchgate.netnih.govnih.gov This "multi-target-directed ligand" (MTDL) approach is a promising strategy for developing more effective therapeutics. researchgate.netnih.govnih.gov The this compound scaffold, with its distinct naphthalene (B1677914) and sulfonamide moieties, is an ideal candidate for the development of MTDLs.

Researchers can strategically modify the this compound structure to incorporate other pharmacophores known to be active against different disease-related targets. This could involve creating hybrid molecules that combine the features of this compound with other active compounds. nih.gov The goal is to design a single molecule that can modulate multiple pathological pathways, potentially leading to synergistic therapeutic effects and a better safety profile. nih.gov The design of such molecules requires a deep understanding of the structure-activity relationships of the this compound core.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. researchgate.net Proteomics and metabolomics, in particular, can provide a comprehensive snapshot of the cellular changes induced by the compound. nih.govfrontiersin.orgnih.govyoutube.com These technologies allow for the simultaneous measurement of thousands of proteins and metabolites, offering an unbiased view of the compound's impact on cellular pathways. nih.govfrontiersin.orgnih.govyoutube.com

By comparing the proteomic and metabolomic profiles of cells treated with this compound to untreated cells, researchers can identify novel protein targets and perturbed metabolic pathways. nih.govkeio.ac.jp This information is invaluable for elucidating the compound's mechanism of action and for identifying potential biomarkers of its activity. nih.gov For instance, omics studies on other sulfonamides have helped to understand their metabolic pathways and potential for idiosyncratic toxicity. nih.gov Furthermore, these techniques can be applied to investigate mechanisms of resistance, a critical aspect of drug development. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The chemical industry is increasingly focusing on developing sustainable and environmentally friendly manufacturing processes. rsc.orgrsc.orgsci-hub.se Future research into this compound should therefore prioritize the development of green synthesis methods. Traditional methods for synthesizing sulfonamides often rely on harsh reagents and organic solvents. sci-hub.seresearchgate.net

Recent advancements in green chemistry offer several promising alternatives. These include:

Water-based synthesis: Performing the reaction in water can significantly reduce the environmental impact by eliminating the need for organic solvents. rsc.orgsci-hub.sescilit.com

Catalytic methods: The use of reusable catalysts, such as nano-Ru/Fe3O4, can improve reaction efficiency and reduce waste. acs.org

Mechanochemistry: Solvent-free mechanochemical approaches, which involve grinding solid reactants together, offer a highly efficient and environmentally friendly way to produce sulfonamides. rsc.org

Alternative reagents: Exploring the use of less toxic and more stable starting materials, such as sodium sulfinate instead of sulfonyl chlorides, can further enhance the sustainability of the synthesis. researchgate.net

Ultrasound-promoted synthesis: The use of ultrasound irradiation can accelerate the reaction and lead to higher yields under milder conditions. nih.gov

By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Q & A

Q. What are the established synthetic routes for N-propylnaphthalene-2-sulfonamide, and what analytical methods confirm its purity?

Methodological Answer: The primary synthetic route involves nickel-catalyzed reductive cross-coupling of N-sulfonyl benzotriazoles. Key steps include:

- Reagents : Petroleum ether/ethyl acetate (1:1) for purification via flash column chromatography.

- Yield : ~61% under optimized conditions .

- Characterization :

- 1H NMR (CDCl₃): Peaks at δ 8.45 (d, 1H), 7.97–7.58 (m, aromatic protons), and 0.85 ppm (t, 3H, propyl-CH₃) .

- 13C NMR : Distinct signals at δ 136.9 (sulfonamide carbon) and 11.2 ppm (propyl terminal carbon) .

Q. How is the structural integrity of this compound validated?

Methodological Answer: X-ray crystallography provides definitive structural validation:

-

Crystal System : Monoclinic (space group P2₁/n).

-

Unit Cell Parameters :

a (Å) b (Å) c (Å) β (°) V (ų) 8.0694 15.2168 14.0996 92.505 1729.64 -

Refinement Metrics : R₁ = 0.041, wR₂ = 0.118 .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility : Sparingly soluble in polar solvents (e.g., water), moderately soluble in chloroform or ethyl acetate.

- Stability : Stable at room temperature in dark, dry environments. Decomposition observed under prolonged UV exposure or acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Methodological Answer: Critical variables include:

- Catalyst Loading : Nickel catalysts at 5–10 mol% balance cost and efficiency.

- Temperature : Reactions performed at 60–80°C minimize side products.

- Solvent Choice : Tetrahydrofuran (THF) enhances coupling efficiency compared to DMSO .

- Contradiction Resolution : Conflicting yield reports (e.g., 61% vs. lower values) may arise from trace moisture; use molecular sieves for reproducibility .

Q. What computational approaches predict the reactivity and binding affinity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models sulfonamide’s electron-deficient aromatic ring for nucleophilic attack prediction.

- Molecular Docking : Simulates interactions with biological targets (e.g., carbonic anhydrase) using PubChem CID 145979561 .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. How does structural modification of the naphthalene-sulfonamide core influence biological activity?

Methodological Answer:

- Substitution Patterns : Adding electron-withdrawing groups (e.g., -NO₂) enhances enzyme inhibition (e.g., MMP-9).

- Pharmacophore Mapping : The sulfonamide moiety is critical for hydrogen bonding with active sites .

- Case Study : Analogues with thiophene substituents show improved anti-inflammatory activity .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported spectral data or crystallographic parameters?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., N-phenylnaphthalene-2-sulfonamide).

- Crystallographic Reanalysis : Verify unit cell parameters against Cambridge Structural Database entries .

- Dynamic Light Scattering (DLS) : Detect amorphous impurities in crystalline samples causing peak broadening .

Research Design Recommendations

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.